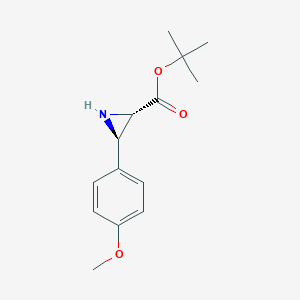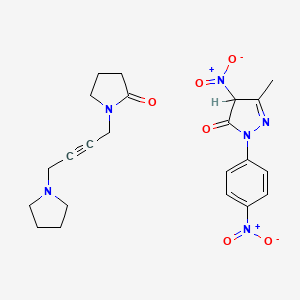
Oxotremorine picrolonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxotremorine picrolonate is a synthetic compound known for its role as a non-selective muscarinic acetylcholine receptor agonist. It has been extensively studied for its neuroprotective and antioxidant properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxotremorine picrolonate typically involves the reaction of oxotremorine with picrolonic acid. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process may also include purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Oxotremorine picrolonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxotremorine N-oxide, while reduction may produce reduced oxotremorine derivatives .
Applications De Recherche Scientifique
Oxotremorine picrolonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying muscarinic acetylcholine receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and its role in modulating neurotransmitter release.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective and antioxidant properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mécanisme D'action
Oxotremorine picrolonate exerts its effects by binding to muscarinic acetylcholine receptors, which are G-protein-coupled receptors involved in various physiological processes. Upon binding, it stimulates the production of inositol 1,4,5-triphosphate, leading to the release of calcium ions from intracellular stores. This cascade of events ultimately modulates neurotransmitter release and neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxotremorine: A selective muscarinic acetylcholine receptor agonist known for its role in producing ataxia, tremor, and spasticity.
Oxotremorine-M: A non-selective muscarinic acetylcholine receptor agonist with neuroprotective and antioxidant properties
Uniqueness
Oxotremorine picrolonate is unique due to its specific binding affinity and efficacy at muscarinic acetylcholine receptors, making it a valuable tool in both research and therapeutic contexts. Its ability to modulate oxidative stress and neuroinflammation further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
4322-43-4 |
|---|---|
Formule moléculaire |
C22H26N6O6 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H18N2O.C10H8N4O5/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h1-2,5-11H2;2-5,9H,1H3 |
Clé InChI |
ZHBNDZLHKKGYAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-].C1CCN(C1)CC#CCN2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


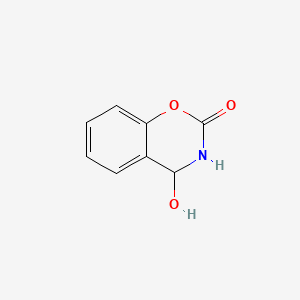
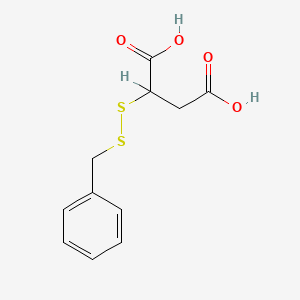
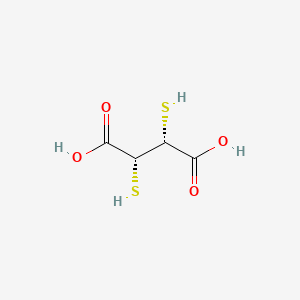

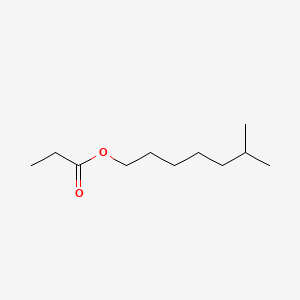
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
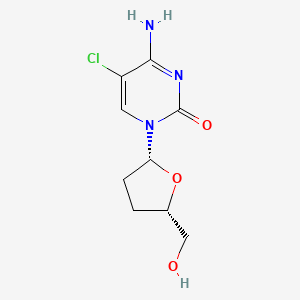
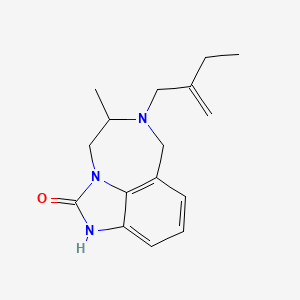
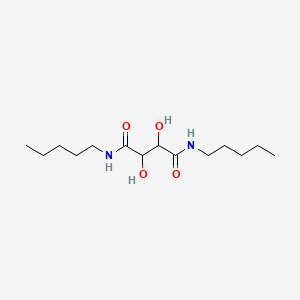
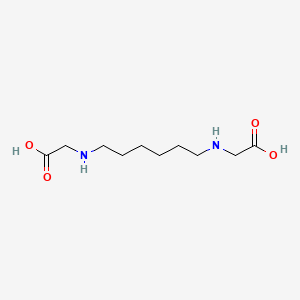
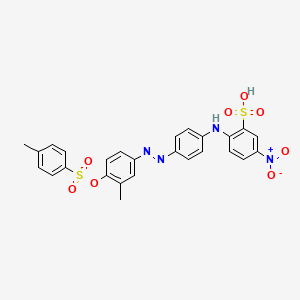
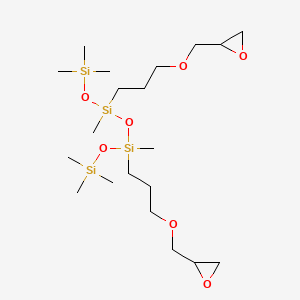
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
